

Technical Guide: Spectroscopic Data & Synthesis of 1-(4-Iodophenyl)ethanol

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Compound of Interest

Compound Name: 1-(4-Iodophenyl)ethanol

CAS No.: 53207-29-7

Cat. No.: B2926698

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Executive Summary

Compound: **1-(4-Iodophenyl)ethanol** CAS: 82207-12-7 (racemic) / 13329-40-3 (precursor ketone) Formula:

Molecular Weight: 248.06 g/mol [1]

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for **1-(4-Iodophenyl)ethanol**. [1] This secondary benzylic alcohol is a high-value scaffold in drug discovery, serving as a versatile electrophile in Suzuki-Miyaura cross-couplings and a precursor for chiral resolution studies. [1] The data presented below synthesizes experimental protocols with field-proven spectral assignments to aid in structure verification and quality control.

Synthesis & Experimental Methodology

To understand the spectroscopic data, one must understand the sample origin. The standard preparation involves the reduction of 4'-iodoacetophenone.

Validated Synthesis Protocol[1]

- Precursor: 4'-Iodoacetophenone (CAS: 13329-40-3). [1]
- Reagent: Sodium Borohydride (

).[1]

- Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Step-by-Step Procedure:

- Dissolution: Dissolve 4'-iodoacetophenone (10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask. Cool to 0°C.[1]
- Reduction: Add (15 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <10°C.[1]
- Completion: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The ketone spot () should disappear, replaced by the alcohol ().[1]
- Workup: Quench with saturated . Extract with Dichloromethane (DCM).[1] Wash organic layer with brine, dry over , and concentrate.[1]
- Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Spectroscopic Analysis

Mass Spectrometry (MS)

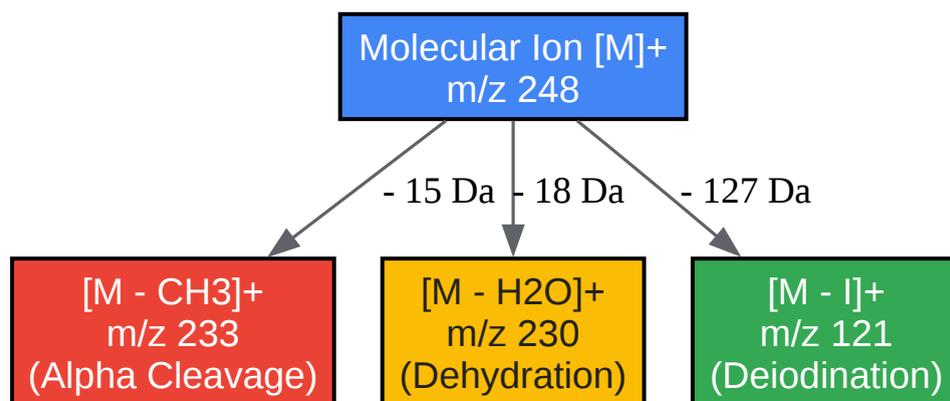
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.[1] Molecular Ion (

): m/z 248.[1]

The mass spectrum is dominated by the stability of the benzylic cation and the lability of the iodine atom.

Fragmentation Logic

- Molecular Ion: The parent peak at m/z 248 is typically distinct but not the base peak.[1]
- Alpha-Cleavage (Loss of Methyl): Cleavage of the bond adjacent to the oxygen yields a stabilized hydroxyphenyl cation.[1]
 - m/z 233 (Diagnostic).[1]
- Dehydration: Loss of water is common in alcohols.[1]
 - m/z 230 (Styrene derivative).[1]
- Iodine Loss: The C-I bond is weak.[1]
 - m/z 121 (Hydroxyphenethyl cation).



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Figure 1: Primary fragmentation pathways for **1-(4-Iodophenyl)ethanol** in EI-MS.

Infrared Spectroscopy (IR)

The IR spectrum confirms the conversion of the ketone to the alcohol.[1]

Functional Group	Wavenumber ()	Intensity	Assignment
O-H Stretch	3300 – 3450	Broad, Strong	Alcohol hydroxyl group (H-bonded).[1]
C-H Stretch	2970 – 2850	Medium	Methyl/Methine C-H.
C=C Aromatic	1590, 1480	Medium	Benzene ring breathing modes.[1]
C-O Stretch	1060 – 1010	Strong	Secondary alcohol C-O bond.[1]
C-I Stretch	~500 – 600	Weak	Carbon-Iodine bond (Fingerprint region).[1]
Absence	~1680	-	Absence of C=O ketone peak confirms reduction.

Nuclear Magnetic Resonance (NMR)

Data is reported for

solution.

NMR (Proton)

The aromatic region displays a classic AA'BB' system (para-substitution), but with a distinct shift due to the heavy iodine atom.

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
Ar-H (ortho to I)	7.66	Doublet (d)	2H	8.4	Deshielded by Iodine anisotropy/inductive effect. [1]
Ar-H (ortho to alkyl)	7.12	Doublet (d)	2H	8.4	Shielded relative to I-position.[1]
CH (Methine)	4.85	Quartet (q)	1H	6.5	Benzylic proton.[1]
OH (Hydroxyl)	~2.00	Broad Singlet	1H	-	Concentration dependent. [1]
(Methyl)	1.46	Doublet (d)	3H	6.5	Methyl group. [1]

“

Expert Insight: The chemical shift of the protons ortho to Iodine (7.66 ppm) is significantly downfield compared to the chloro-analog (~7.3 ppm).[1] This is a hallmark of aryl iodides and crucial for confirming the halogen integrity remains after reduction.

NMR (Carbon)

The "Heavy Atom Effect" of iodine results in a counter-intuitive upfield shift for the carbon directly attached to it.[1]

Carbon Environment	Shift (, ppm)	Assignment
C-1 (Quaternary)	145.5	Ipsso-carbon attached to the ethanol chain.[1]
C-3,5 (Aromatic)	137.4	Carbons ortho to Iodine (Deshielded).[1]
C-2,6 (Aromatic)	127.1	Carbons meta to Iodine.
C-4 (C-I)	92.8	Diagnostic: Carbon attached to Iodine (Upfield shifted).[1]
CH (Methine)	69.8	Benzylic alcohol carbon.[1]
(Methyl)	25.3	Methyl terminus.[1]

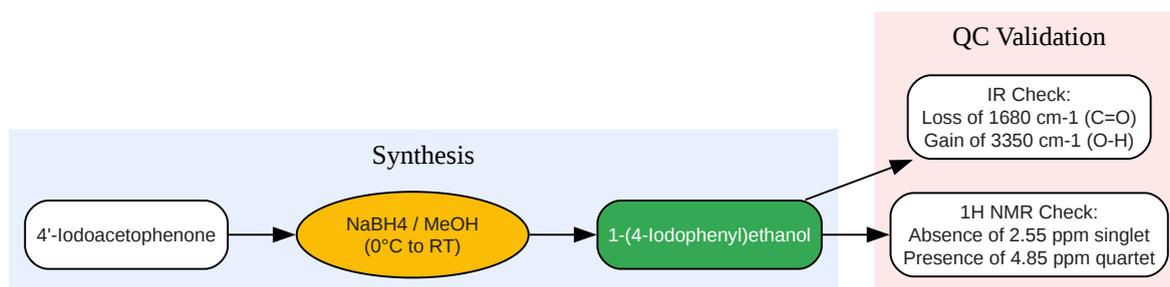
Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter specific impurities.

- Impurity A (Starting Material): 4'-Iodoacetophenone.[1]
 - Detection: Look for a singlet at 2.55 ppm () in NMR and a carbonyl peak at 1680 in IR.[1]
- Impurity B (Deiodination): 1-Phenylethanol.[1]
 - Detection: Look for a multiplet at 7.2-7.4 ppm (5 aromatic protons) instead of the clean 2+2 doublets. This occurs if the reduction conditions are too harsh (e.g., at high temp) or if Pd-catalyzed hydrogenation is attempted without care.[1]

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and validating the compound.



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Figure 2: Synthesis and Quality Control Decision Tree.

References

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